Enhanced Lipophilicity (XLogP3) vs. 1,1-Dimethylindene
The target compound exhibits a significantly higher predicted partition coefficient (XLogP3 = 4.3) compared to its closest commercially available analog, 1,1-dimethylindene (XLogP3 = 3.6) [1]. This difference of 0.7 log units translates to an approximately 5-fold greater affinity for the organic phase in an octanol/water system, indicating substantially higher lipophilicity [2]. This property is critical for applications requiring enhanced membrane permeability or solubility in non-polar media.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | 1,1-Dimethylindene (CAS 18636-55-0): XLogP3 = 3.6 |
| Quantified Difference | ΔXLogP3 = +0.7 (approx. 5x greater octanol partitioning) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.10.14) [1] |
Why This Matters
A 5-fold difference in lipophilicity can significantly impact pharmacokinetic profiles, extraction efficiency, and phase-transfer catalysis performance.
- [1] PubChem. Computed XLogP3-AA values for CID 12427925 (Target) and CID 27128 (1,1-Dimethylindene). Accessed 2026-05-10. View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). 'Partition coefficients and their uses.' Chemical Reviews, 71(6), 525-616. [General LogP-activity relationship] View Source
